

An In-Depth Technical Guide to the Chemical and Physical Properties of Salicylamide

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Compound of Interest

Compound Name: Salicylamide

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Abstract

Salicylamide (o-hydroxybenzamide) is a pharmacologically active compound with analgesic and antipyretic properties. A derivative of salicylic acid, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the core chemical and physical properties of **salicylamide**, intended to support research, development, and quality control activities. This document collates essential quantitative data into structured tables, details methodologies for key experimental analyses, and presents logical and experimental workflows through standardized diagrams.

Chemical and Physical Properties

Salicylamide is a white or slightly pink crystalline powder.^[1] It is characterized by its stability under standard storage conditions, though it exhibits sensitivity to prolonged exposure to light and moisture.^[2]

Table 1: General and Physical Properties of Salicylamide

Property	Value	References
IUPAC Name	2-hydroxybenzamide	[1]
Synonyms	o-Hydroxybenzamide, Salicylic acid amide	[1]
CAS Number	65-45-2	[1]
Molecular Formula	C ₇ H ₇ NO ₂	[1][2]
Molecular Weight	137.14 g/mol	[1]
Appearance	Odorless white or slightly pink crystals/crystalline powder.	[1][2][3]
Melting Point	138.7 °C (onset) to 144 °C	[3][4]
Boiling Point	Decomposes at 270 °C	[3]
Density	~1.33 g/cm ³	[5]
pKa	8.2	[3]

Table 2: Solubility of Salicylamide

Salicylamide is poorly soluble in water but demonstrates higher solubility in organic solvents. [3] Stable aqueous solutions can be achieved at a pH of 9 due to the ionization of the phenolic group.[3]

Solvent	Solubility	Temperature (°C)	References
Water	2.06 mg/mL	25	[1]
Methanol	High	-	[4][6]
Ethanol	Soluble	-	[5]
Acetone	High	-	[4][6]
Acetonitrile	Moderate	-	[4][6]
Ethyl Acetate	Moderate	-	[4][6]
Acetic Acid	High	-	[4]
Chloroform	Soluble	-	[2][5]
Ether	Soluble	-	[2][5]
Glycerol	2.0% (w/v)	5	[1]
Propylene Glycol	10.0% (w/v)	5	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of **salicylamide**.

Table 3: Key Spectroscopic Data for Salicylamide

Spectroscopy	Wavelength/Wavenumber/Chemical Shift	Assignment	References
UV-Vis (in Methanol)	λ_{max} : 235 nm, 302 nm	$\pi \rightarrow \pi^*$ transitions in the aromatic system	[7]
FT-IR (KBr Pellet)	$\sim 3400\text{-}3100\text{ cm}^{-1}$	O-H and N-H stretching	[8]
$\sim 1680\text{ cm}^{-1}$	C=O stretching (Amide I)	[8]	
$\sim 1630\text{ cm}^{-1}$	N-H bending (Amide II)	[8]	
$\sim 1595, 1495, 1450\text{ cm}^{-1}$	C=C aromatic ring stretching	[8]	
^1H NMR (DMSO- d_6)	$\delta \sim 13.4\text{ ppm}$ (br s, 1H)	Phenolic -OH	[8]
$\delta \sim 8.46, 7.94\text{ ppm}$ (br s, 2H)	Amide -NH $_2$	[8]	
$\delta \sim 6.8\text{-}7.9\text{ ppm}$ (m, 4H)	Aromatic protons	[8]	
^{13}C NMR	-	-	-

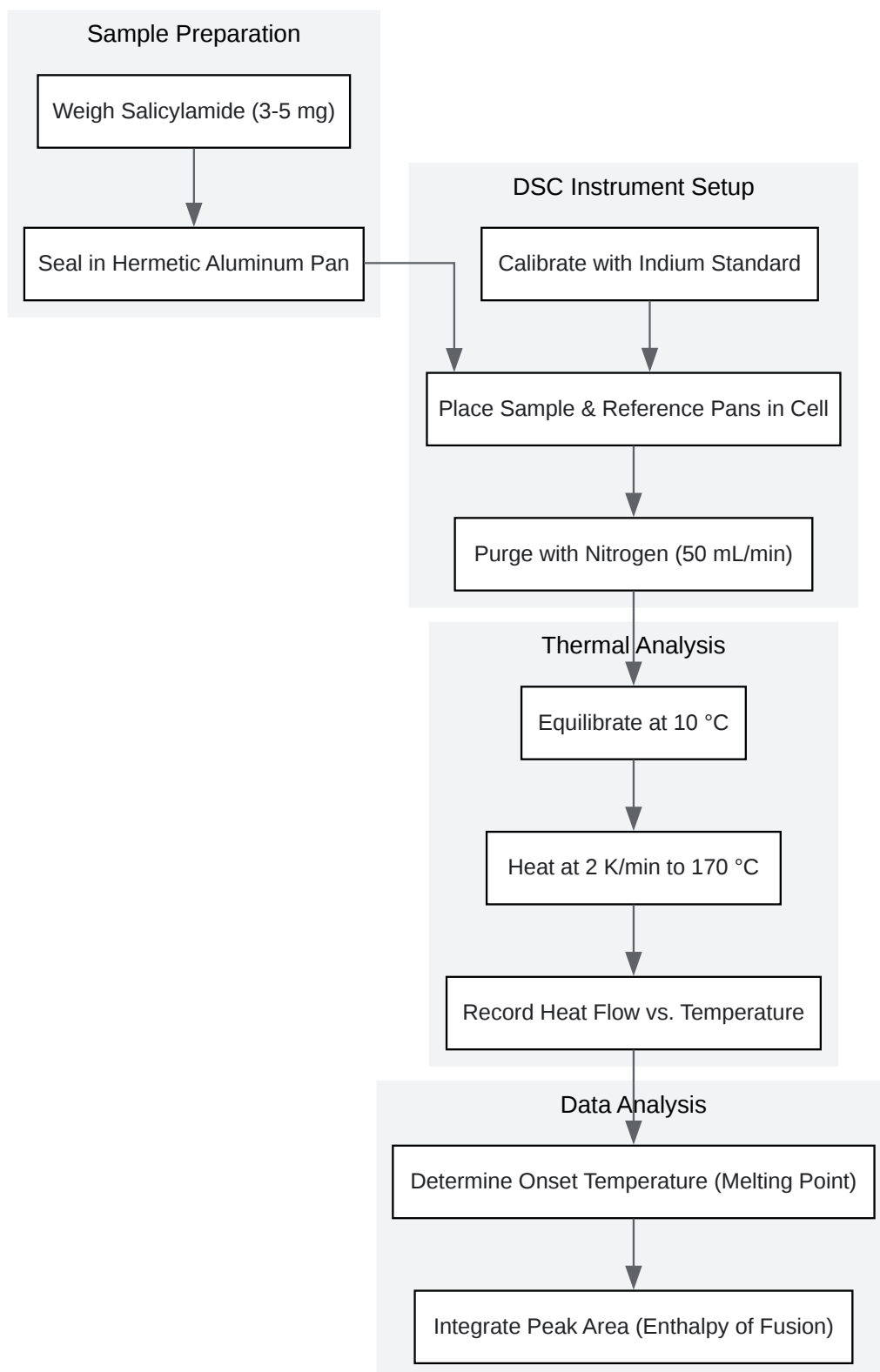
Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of **salicylamide** are crucial for reproducible research and development.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting temperature and enthalpy of fusion for **salicylamide**.[\[4\]](#)

- Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments DSC 2920) for temperature and enthalpy using an indium standard.[\[4\]](#)
- Sample Preparation: Accurately weigh a sample of **salicylamide** (typically 3-5 mg) into a hermetic aluminum pan. Seal the pan.
- DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min).[\[4\]](#)
- Thermal Program: Equilibrate the sample at a starting temperature (e.g., 10 °C). Ramp the temperature at a controlled heating rate (e.g., 2 K/min) to a final temperature well above the expected melting point (e.g., 170 °C).[\[4\]](#)
- Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak, and the enthalpy of fusion is calculated from the integrated peak area.[\[4\]](#)



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Workflow for DSC Analysis of **Salicylamide**.

Determination of Solubility

This protocol describes a general method for determining the solubility of **salicylamide** in a given solvent.[\[9\]](#)

- **System Preparation:** Prepare a saturated solution of **salicylamide** in the chosen solvent within a thermostated vessel at a specific temperature. Ensure excess solid is present.
- **Equilibration:** Stir the solution for a sufficient time to ensure equilibrium is reached. Monitor the concentration of the solution over time until it becomes constant.[\[9\]](#)
- **Sampling:** Withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter (e.g., 0.2 μm PTFE) to prevent solid particles from being transferred.[\[10\]](#)
- **Quantification:** Transfer the filtered solution into a pre-weighed vial and record the mass of the solution.
- **Solvent Evaporation:** Evaporate the solvent under controlled conditions (e.g., in a ventilated hood at room temperature) until the mass of the vial containing the dried **salicylamide** is constant.[\[9\]](#)
- **Calculation:** Calculate the solubility from the mass of the dissolved **salicylamide** and the mass or volume of the solvent used.

UV-Visible Spectrophotometry

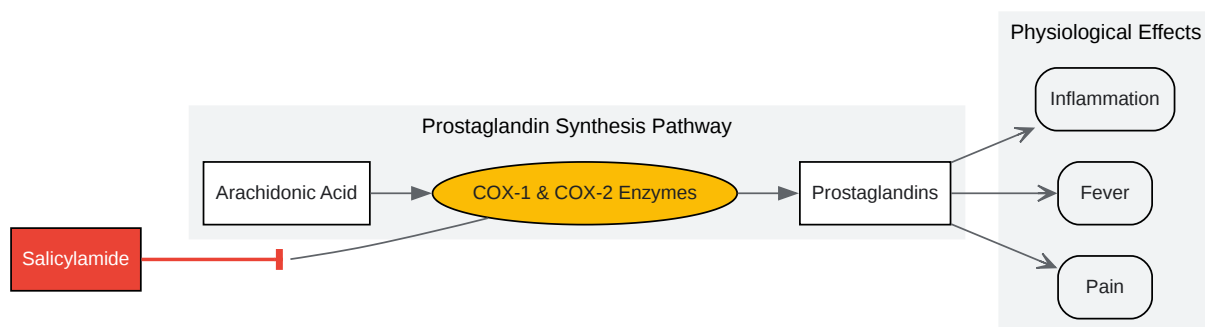
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of **salicylamide**.[\[11\]](#)[\[12\]](#)

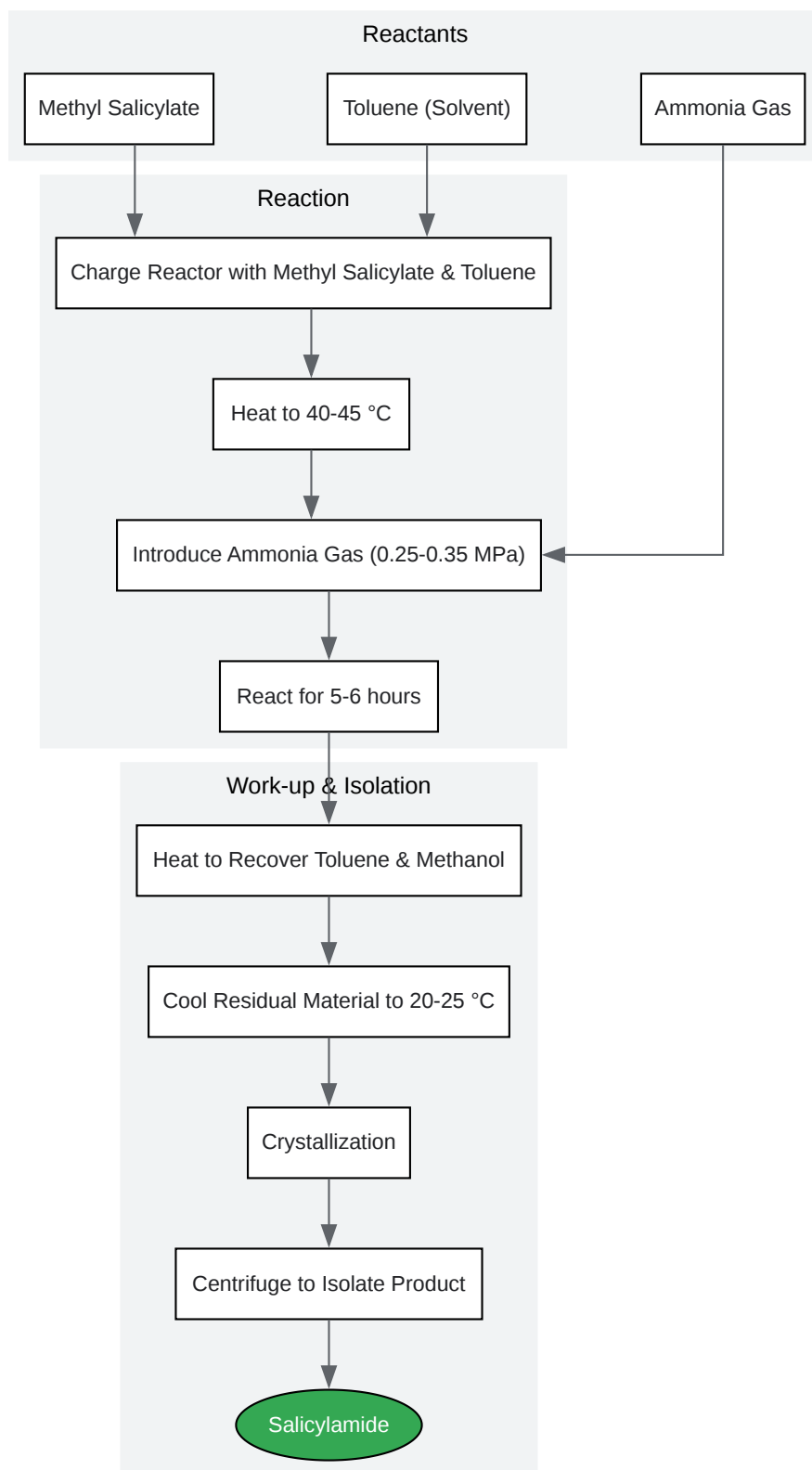
- **Instrument Preparation:** Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for the manufacturer-recommended time to ensure a stable baseline.[\[11\]](#)
- **Solvent Blank:** Fill a quartz cuvette with the solvent to be used for the sample (e.g., methanol). Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

- **Sample Preparation:** Prepare a dilute solution of **salicylamide** in the chosen solvent. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).[\[11\]](#)
- **Spectrum Acquisition:** Rinse the sample cuvette with a small amount of the **salicylamide** solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).

Mechanism of Action: COX Inhibition

Salicylamide exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[\[13\]](#)[\[14\]](#) These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[\[13\]](#) By blocking the action of COX enzymes, **salicylamide** effectively reduces the synthesis of these prostaglandins.[\[13\]](#)[\[14\]](#)





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